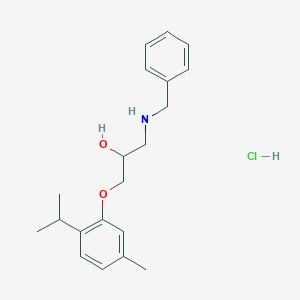

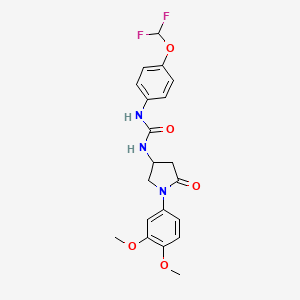

4-fluoro-N-phenethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10FNO. It has an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da . It is also known by other names such as 4-Fluor-N-phenylbenzamid, 4-fluorobenzanilide, and Benzamide, 4-fluoro-N-phenyl- .

Synthesis Analysis

The synthesis of fluorinated compounds has been a topic of interest in recent years due to their wide applications in various fields. Enzymatic synthesis methods have been explored, involving enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and others . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen

Photodehalogenation and Phototoxicity

- Photodehalogenation Processes : The photodehalogenation of fluoro derivatives, like 4-fluoro-N,N-dimethylaniline, can generate phenyl cations and potentially benzyne intermediates, leading to diverse products. This process has implications in synthetic chemistry and material science (Protti et al., 2012).

- Designing Less Phototoxic Drugs : The stabilization effects observed in these photodehalogenation processes, especially with silyl groups, can be utilized in designing less phototoxic fluorinated drugs (Protti et al., 2012).

Analysis of Intermolecular Interactions

- Study of 1,2,4-Triazoles Derivatives : Fluoro derivatives, such as 4-fluoro-N-phenethylbenzamide, have been utilized in synthesizing and characterizing biologically active 1,2,4-triazole derivatives. These compounds exhibit various intermolecular interactions like C–H⋯O and lp⋯π interactions, which are crucial in pharmaceutical and material science (Shukla et al., 2014).

Nuclear Medicine and Imaging

- Sigma Receptor Ligands for PET Imaging : Fluorinated benzamides, including 4-fluoro-substituted benzamides, have shown high affinity as sigma receptor ligands. This property is significant in positron emission tomography (PET) imaging for neurological and psychiatric disorder studies (Dence et al., 1997).

- Cardiac Sympathetic Nerve Density Imaging : 4-[(18)F]Fluoro-m-hydroxyphenethylguanidine, a derivative, has been used in PET imaging studies for quantifying regional cardiac sympathetic nerve density. This has applications in diagnosing and managing cardiac conditions (Jang et al., 2013).

Supercritical Fluid Chromatography

- Stationary Phases in SFC : In analytical chemistry, derivatives like 4-fluoro-N-propylbenzamide have been synthesized and evaluated as stationary phases in supercritical fluid chromatography (SFC), which is critical in the separation and analysis of complex mixtures (Jiang et al., 2019).

Organic Synthesis

- Synthesis of Aryl- and Alkylanilines : The irradiation of 4-fluoroaniline has been used in the synthesis of aryl- and alkylanilines, indicating its utility in organic synthesis and chemical engineering (Fagnoni et al., 1999).

Crystallography

- Crystal Structures of Derivatives : Research on the crystal structures of various N-phenylbenzamide derivatives, including fluoro derivatives, informs the field of crystallography, aiding in understanding molecular interactions and properties (Suchetan et al., 2016).

Optical Properties and Electrophilic Fluorination

- Nonlinear Optical Analysis : The study of 4-fluoro salicylideneaniline crystal has applications in the field of nonlinear optics, useful in developing optical materials and devices (P. et al., 2019).

- Electrophilic Fluorination Techniques : Research on electrophilic fluorination, including the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has implications in the synthesis of organofluorine compounds, a critical aspect of medicinal chemistry and drug design (Singh & Shreeve, 2004).

Safety and Hazards

While specific safety data for 4-Fluoro-N-phenylbenzamide is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment. In case of exposure, seek medical attention immediately .

Zukünftige Richtungen

Fluorinated compounds, including 4-Fluoro-N-phenylbenzamide, have significant potential in various fields, including medicinal chemistry. The unique properties of fluorine make these compounds attractive for the development of new pharmaceuticals and materials . Future research could focus on exploring the biological activity of 4-Fluoro-N-phenylbenzamide and developing efficient synthetic methods for its preparation.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as succinate dehydrogenase inhibitors (sdhis) .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and pi-pi interactions .

Biochemical Pathways

Similar fluorinated compounds have been found to impact various biochemical pathways, including those involved in the degradation of fluorinated drugs .

Pharmacokinetics

Similar fluorinated compounds have been found to have high metabolic stability, which could potentially impact the bioavailability of 4-fluoro-n-phenethylbenzamide .

Result of Action

Similar fluorinated compounds have been found to have potent inhibitory effects on their target enzymes .

Biochemische Analyse

Biochemical Properties

4-Fluoro-N-phenethylbenzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit amyloid-beta (Aβ42) aggregation, a key factor in Alzheimer’s disease . The nature of these interactions is primarily inhibitory, suggesting that this compound may have potential therapeutic applications .

Cellular Effects

In cellular studies, this compound has shown significant effects on various types of cells. It has been observed to rescue hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, suggesting a protective role against neurotoxicity . This indicates that this compound may influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed to exhibit anti-aggregation properties in thioflavin T (ThT)-based fluorescence experiments and transmission electron microscopy (TEM) studies

Metabolic Pathways

Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Eigenschaften

IUPAC Name |

4-fluoro-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFNXEQNOIUFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

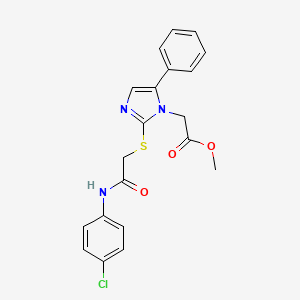

![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)

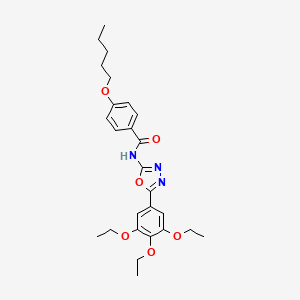

![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)

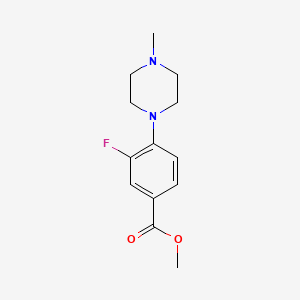

![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)

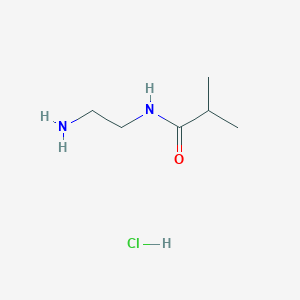

![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)